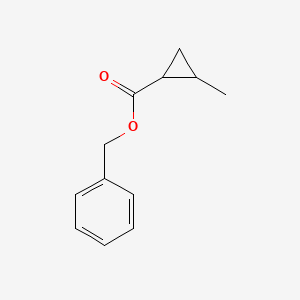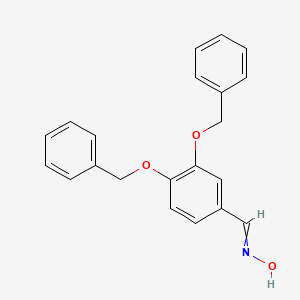
Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a chiral center, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the hydroxy group: This step often involves selective reduction or hydroxylation reactions.
Formation of the carbamate linkage: This is typically done by reacting an amine with a chloroformate or a similar reagent under controlled conditions.
Attachment of the benzyl group: This can be achieved through a nucleophilic substitution reaction using benzyl chloride or a similar benzylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Benzyl chloride, other alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the hydroxy and carbamate groups allows for hydrogen bonding and other interactions with the target molecules, leading to changes in their conformation and function.
類似化合物との比較
Similar Compounds
Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate: Similar in structure but may have different substituents or stereochemistry.
N-Benzyl-2-pyrrolidinone: Lacks the carbamate group but has a similar pyrrolidinone core.
Benzyl carbamate: Lacks the pyrrolidinone and hydroxy groups but has a similar benzyl carbamate structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and chiral centers, which provide it with distinct chemical and biological properties
特性
分子式 |
C21H31N3O5 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H31N3O5/c1-14(2)10-18(24-21(28)29-13-15-6-4-3-5-7-15)20(27)23-17(12-25)11-16-8-9-22-19(16)26/h3-7,14,16-18,25H,8-13H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)/t16?,17-,18-/m0/s1 |
InChIキー |
JUCVXDDMQHPCKT-FQECFTEESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)CO)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)CO)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)





![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)





